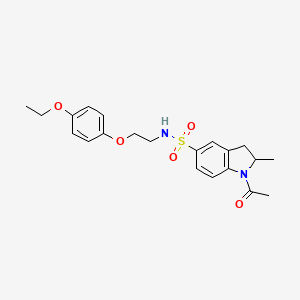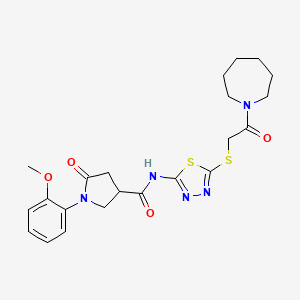![molecular formula C19H18N2O4 B2826579 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034491-27-3](/img/structure/B2826579.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxamide is an organic compound with the formula (CONH2)2 . It’s a white crystalline solid, soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . 1-Phenylethanol is an organic compound with the formula C6H5CH(OH)CH3 . It’s a colorless liquid with a mild gardenia-hyacinth scent .
Synthesis Analysis
The synthesis of oxamide involves the oxidation of hydrogen cyanide to cyanogen, which is then hydrolyzed . 1-Phenylethanol can be produced by the reduction of acetophenone by sodium borohydride .Molecular Structure Analysis
Oxamide has a molecular structure of (CONH2)2 . 1-Phenylethanol has a molecular structure of C6H5CH(OH)CH3 .Chemical Reactions Analysis
Oxamide dehydrates above 350 °C releasing cyanogen . 1-Phenylethanol can be resolved enantioselectively through enzymatic reactions .Physical And Chemical Properties Analysis
Oxamide has a molar mass of 88.0654 g/mol, a melting point of 122 °C, and a boiling point of 324 °C . 1-Phenylethanol has a molar mass of 122.1644 g/mol .Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
Anticancer Drug S-1 in Gastric Cancer
S-1, a novel oral anticancer drug, demonstrates improved tumor-selective toxicity in advanced gastric cancer through biochemical modulation of 5-fluorouracil (5-FU), maintaining prolonged 5-FU concentrations in blood and tumors, and showing a response rate of 49% in a clinical trial. This suggests a potential application in designing compounds with similar modulation capabilities for enhanced cancer treatment effectiveness (Sakata et al., 1998).
Dolastatin 10 Analogue TZT-1027
TZT-1027, a derivative inhibiting microtubule assembly and showing promise in a phase I study for advanced solid tumors, indicates research into molecules like N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide could focus on microtubule assembly inhibition for cancer treatment applications (de Jonge et al., 2005).
Metabolic Disorders
Primary Hyperoxaluria Type 1 (PH1)
PH1's research emphasizes genetic disorders leading to systemic oxalosis and kidney failure, highlighting the need for therapies reducing oxalate production. This area could be relevant if compounds similar to "N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide" could be explored for metabolic modulation (Garrelfs et al., 2020).
Pharmacokinetic Studies
Sulfamoxole/Trimethoprim Combination
Studies on the combination of sulfamoxole and trimethoprim, with no alterations in the kinetics of single substances due to drug interaction, could inform research into the pharmacokinetics of complex molecules like "N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide" for optimizing therapeutic efficacy (Kuhne et al., 1976).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-12-15-9-10-17(25-15)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMJLWUQOPAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2826505.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2826507.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one](/img/structure/B2826512.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2826514.png)



![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
